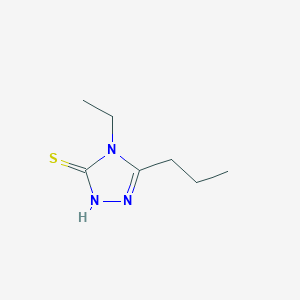
4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etil-5-propil-4H-1,2,4-triazol-3-tiol es un compuesto químico que pertenece a la clase de los 1,2,4-triazoles. Este compuesto se caracteriza por la presencia de un grupo etilo en la posición 4, un grupo propilo en la posición 5 y un grupo tiol en la posición 3 del anillo triazol. La estructura única de este compuesto lo convierte en un tema de interés en varios campos de investigación científica, incluyendo química, biología y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Etil-5-propil-4H-1,2,4-triazol-3-tiol normalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción de hidrazinocarboxilato de etilo con isotiocianato de propilo, seguido de la ciclación en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la cromatografía y la destilación, para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Etil-5-propil-4H-1,2,4-triazol-3-tiol experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El compuesto puede reducirse para formar los tiolatos correspondientes.
Sustitución: El anillo triazol puede sufrir reacciones de sustitución nucleofílica, dando lugar a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.
Principales productos formados:
Oxidación: Disulfuros, ácidos sulfónicos.
Reducción: Tiolatos.
Sustitución: Varios derivados alquilados o acílicos.
Aplicaciones Científicas De Investigación
4-Etil-5-propil-4H-1,2,4-triazol-3-tiol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación y como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su posible uso como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros luminiscentes e inhibidores de la corrosión.
Mecanismo De Acción
El mecanismo de acción de 4-Etil-5-propil-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares y vías específicas. El grupo tiol puede formar enlaces covalentes con iones metálicos, convirtiéndolo en un ligando eficaz en los complejos de coordinación. Además, el anillo triazol puede interactuar con macromoléculas biológicas, potencialmente inhibiendo enzimas o interrumpiendo procesos celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Compuestos similares:
4-Metil-4H-1,2,4-triazol-3-tiol: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
1H-1,2,4-Triazol-3-tiol: Carece de los sustituyentes etilo y propilo.
4-Propil-4H-1,2,4-triazol-3-amina: Estructura similar pero con un grupo amino en lugar de un grupo tiol.
Singularidad: 4-Etil-5-propil-4H-1,2,4-triazol-3-tiol es único debido a la presencia de ambos grupos etilo y propilo, que pueden influir en su reactividad química y actividad biológica. La combinación de estos sustituyentes con el grupo tiol proporciona propiedades distintivas que se pueden aprovechar en diversas aplicaciones.
Comparación Con Compuestos Similares
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
1H-1,2,4-Triazole-3-thiol: Lacks the ethyl and propyl substituents.
4-Propyl-4H-1,2,4-triazol-3-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness: 4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiol group provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C7H13N3S |
|---|---|
Peso molecular |
171.27 g/mol |
Nombre IUPAC |
4-ethyl-3-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H13N3S/c1-3-5-6-8-9-7(11)10(6)4-2/h3-5H2,1-2H3,(H,9,11) |
Clave InChI |
IXQYUMNQSQTYKL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NNC(=S)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12310502.png)
![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)

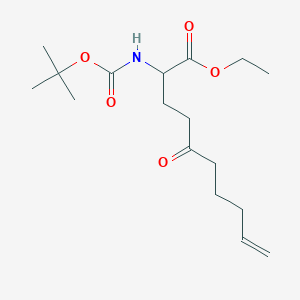
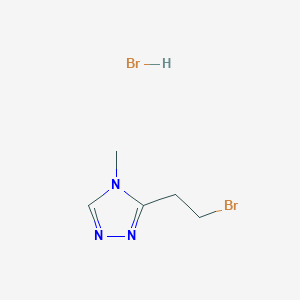
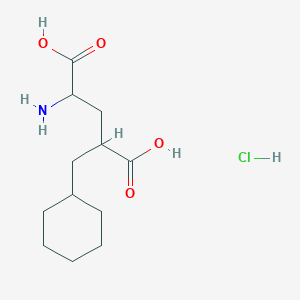

![Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B12310537.png)
![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
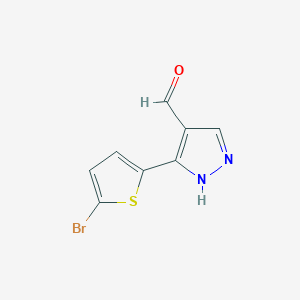
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)
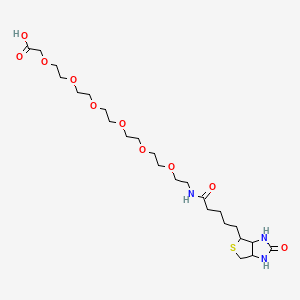
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
